3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylaniline
Description
3-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylaniline is a synthetic small molecule featuring a piperidine core substituted at the 4-position with a 4-methoxybenzenesulfonyl group. The piperidine nitrogen is linked via a carbonyl group to a meta-substituted N,N-dimethylaniline moiety. This structure combines electron-withdrawing (sulfonyl) and electron-donating (methoxy, dimethylamino) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-22(2)17-6-4-5-16(15-17)21(24)23-13-11-20(12-14-23)28(25,26)19-9-7-18(27-3)8-10-19/h4-10,15,20H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVHTFPSXDJUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylaniline typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with piperidine to form 4-(4-methoxybenzenesulfonyl)piperidine. This intermediate is then reacted with N,N-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound’s structural uniqueness lies in its sulfonyl-piperidine-carboxamide framework. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings and Implications
Core Modifications :
- The target compound’s 4-methoxybenzenesulfonyl group distinguishes it from tert-butyl carbamate in 3l and the oxadiazole group in . Sulfonyl groups enhance electrophilicity and may improve binding to charged residues in enzyme active sites compared to carbamates or oxadiazoles.
- PKI-587 incorporates a urea linker and triazine-morpholine substituents, which likely enhance kinase selectivity through hydrogen bonding and hydrophobic interactions. The absence of these features in the target compound suggests divergent target profiles.
Physicochemical Properties :
- The target compound’s predicted logP (~3.2) indicates moderate lipophilicity, intermediate between 3l (~2.8) and PKI-587 (~4.5). This balance may favor membrane permeability while avoiding excessive hydrophobicity.
- The oxadiazole-containing analog shares similar logP but replaces sulfonyl with a heterocyclic ring, which could alter metabolic stability or solubility.
Synthetic Considerations: 3l was synthesized in 48% yield using a palladium-catalyzed C–H arylation with ligand L8 . PKI-587’s complex structure requires multi-step synthesis, including urea formation and triazine functionalization , whereas the target compound’s simpler architecture may streamline production.
Biological Relevance :
- While PKI-587 is a documented kinase inhibitor , the target compound’s benzenesulfonyl group could confer affinity for sulfonamide-sensitive targets like carbonic anhydrases or tyrosine kinases.
Biological Activity
The compound 3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylaniline is a synthetic organic molecule with potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₁₉N₃O₄S
- Molecular Weight : 433.5 g/mol
- CAS Number : 949748-31-6
The compound features a piperidine ring, a methoxybenzenesulfonyl group, and an N,N-dimethylaniline moiety, which contribute to its unique biological properties.
3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylaniline exhibits its biological activity primarily through the modulation of specific enzymes and pathways involved in cellular processes:
- Enzyme Inhibition : It has been shown to inhibit pyruvate kinase M2 (PKM2), an enzyme crucial for metabolic regulation in cancer cells. This inhibition can lead to altered metabolic pathways that are often dysregulated in tumors, suggesting a potential role in cancer therapy.
- Receptor Interaction : The compound may interact with various receptors involved in inflammatory responses, indicating potential anti-inflammatory properties.
Biological Activity
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibition of PKM2 leads to potential anticancer effects by disrupting tumor metabolism. |
| Anti-inflammatory | Similar compounds have shown anti-inflammatory effects, suggesting potential therapeutic uses. |
| Analgesic | Compounds with similar structures have been associated with pain management properties. |
Case Studies and Research Findings
- Cancer Research : A study highlighted the compound's ability to modulate PKM2 activity, leading to reduced proliferation of cancer cells in vitro. This suggests that it could be developed as a novel anticancer agent targeting metabolic pathways.
- Inflammatory Disease Models : In animal models of inflammation, related compounds demonstrated significant reductions in inflammatory markers. This indicates that 3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylaniline may also have therapeutic potential in treating inflammatory diseases.
- Pharmacological Studies : Comparative studies with structurally similar compounds showed that this compound has enhanced selectivity towards specific biological targets, which may result in fewer side effects compared to existing therapies .
Comparative Analysis with Similar Compounds
The following table compares 3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylaniline with similar compounds in terms of structure and biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[4-(4-cyanophenyl)methyl]piperazine-1-carbonyl | Piperazine and carbonyl groups | Potential anticancer activity |
| N-[7-(3-Aminophenyl)-5-methoxy-1,3-benzoxazole-2-yl]-2,5-dichlorobenzenesulfonamide | Benzoxazole ring and sulfonamide | Antitumor effects |
| 5-chloro-2-[4-(1R,2S)-2-[2-(5-methylsulfonylpyridin-2-yl)oxyethyl]cyclopropyl]piperidin-1-yl]pyrimidine | Piperidine structure with chlorine substitution | Antidepressant properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylaniline, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : The synthesis typically involves sequential coupling and sulfonylation steps. For example, the piperidine core is functionalized via nucleophilic substitution with 4-methoxybenzenesulfonyl chloride under anhydrous conditions, followed by carbamoylation with N,N-dimethylaniline derivatives. Key optimizations include using dichloromethane as a solvent, maintaining inert atmospheres (argon/nitrogen), and employing coupling agents like EDCI/HOBt. Purification via column chromatography (e.g., silica gel with methanol/dichloromethane gradients) ensures high purity .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : Perform ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to assign protons and carbons. For example, the methyl groups on the dimethylaniline moiety appear as singlets near δ 3.0 ppm, while aromatic protons show splitting patterns consistent with substitution .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺). GC-MS with electron ionization can detect fragmentation patterns, such as loss of the sulfonyl group (SO₂) .
- Supplementary Techniques : 2D NMR (e.g., HSQC, HMBC) resolves ambiguous correlations, while IR spectroscopy verifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (SO₂, ~1350 cm⁻¹) groups .
Q. What stability considerations are critical for handling and storing this compound under laboratory conditions?
- Methodological Answer : Stability tests under varying pH, temperature, and light exposure are essential. For instance, accelerated degradation studies in aqueous buffers (pH 1–13) at 40°C for 48 hours, monitored via HPLC, identify susceptibility to hydrolysis. Storage recommendations include desiccated environments (-20°C in amber vials) to prevent moisture absorption and photodegradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets, such as neurotransmitter receptors?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-labeled analogs to measure affinity for dopamine or serotonin receptors. For example, competitive binding assays with HEK-293 cells expressing D3 receptors quantify IC₅₀ values .
- Functional Assays : cAMP accumulation or calcium flux assays in transfected cells assess agonist/antagonist activity. Include positive controls (e.g., quinpirole for D2/D3 receptors) and validate results with knockout models .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives of this compound?
- Methodological Answer :
- Systematic Substituent Variation : Modify the methoxy group (e.g., replace with halogens or alkyl chains) and assess changes in receptor binding or metabolic stability.
- Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts binding poses in receptor active sites. Compare docking scores with experimental IC₅₀ values to validate models .
Q. How should researchers address contradictions in reported bioactivity data, such as varying IC₅₀ values across studies?
- Methodological Answer :
- Replicate Experiments : Ensure identical cell lines, assay conditions (e.g., buffer pH, incubation time), and compound purity (verified via HPLC).
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., binding vs. functional assays) and account for species-specific receptor polymorphisms .
Q. What computational approaches are recommended for predicting metabolic pathways and metabolite toxicity?
- Methodological Answer :
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 (CYP) oxidation sites (e.g., demethylation of the methoxy group).
- In Vitro Validation : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
Q. How can researchers assess the compound’s metabolic stability in preclinical models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
